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Compound of Interest

Compound Name: Succinic acid-13C2

Cat. No.: B1601779

Introduction

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic
pathway for energy production in cells. The use of stable isotope-labeled succinic acid,
particularly with Carbon-13 (13C), in conjunction with Nuclear Magnetic Resonance (NMR)
spectroscopy, provides a powerful tool for tracing metabolic pathways and quantifying
metabolic fluxes.[1][2] Succinic acid-13C2, specifically labeled at two carbon positions, allows
for the detailed investigation of metabolic activity through the analysis of 13C-13C spin-spin
coupling patterns, which are invaluable in the field of Metabolic Flux Analysis (MFA).[1][2]
These application notes provide a comprehensive overview and detailed protocols for the 13C
NMR analysis of Succinic acid-13C2 for researchers in metabolic studies and drug
development.

13C NMR Spectral Data

The 13C NMR spectrum of succinic acid is relatively simple, exhibiting two distinct signals for
the carboxyl and methylene carbons due to the molecule's symmetry. However, isotopic
labeling with 13C introduces complexity and a wealth of additional information.

1. Chemical Shifts of Unlabeled Succinic Acid

The chemical shifts () of succinic acid are dependent on the solvent and pH. The table below
summarizes typical chemical shifts for the carboxyl (C1/C4) and methylene (C2/C3) carbons in

common deuterated solvents.
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. Chemical Shift (8) in D20 Chemical Shift (8) in
Carbon Position

(ppm) DMSO-ds (ppm)
Carboxyl (C1, C4) 182.8 - 183.4 ~172.6
Methylene (C2, C3) 35.0-35.3 ~28.9

Data sourced from multiple
spectral databases and

literature.[3]

2. Spectral Features of Succinic acid-13C2

When succinic acid is labeled with two 13C isotopes, the 13C NMR spectrum is altered by
homonuclear 13C-13C coupling. The pattern depends on which two carbons are labeled.

e [1,4-13C2]Succinic Acid: In this isotopomer, the two carboxyl carbons are labeled. These
carbons are separated by three bonds. Instead of a single peak for the carboxyl groups, the
spectrum will show a complex pattern arising from the three-bond coupling (3JC-C). This
allows for the direct measurement of this coupling constant, which is influenced by the
conformation of the molecule and the solution's pH.

e [2,3-13C2]Succinic Acid: Here, the two methylene carbons are labeled. These are separated
by a single bond, resulting in a strong one-bond coupling (1JC-C). The signal for C2/C3 will
be split into a doublet (or a more complex pattern if coupled to protons).

e [1,2-13C2] or [3,4-13C2]Succinic Acid: In these cases, a carboxyl and an adjacent methylene
carbon are labeled. This will result in a two-bond coupling (2JC-C).

The ability to observe these J-couplings provides direct evidence of the metabolic pathways
active within a biological system, as it confirms that the labeled carbons are present within the

same molecule.
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Typical Coupling Spectral

Coupling Type Labeled Positions
Constant (Hz) Appearance

1JC-C [2,3-13C2] 30-40 Doublet

Splitting may be small
2)C-C [1,2-13C2] 0-5

or unresolved

Complex pattern, pH-
3)C-C [1,4-13C2] 0-15

dependent

Typical coupling
constant ranges for
sp3-sp? and sp3-sp?

carbons.

Experimental Protocols

Protocol 1: Sample Preparation for Solution-State 13C NMR
This protocol outlines the steps for preparing a sample of succinic acid-13C2 for analysis.

o Determine Sample Quantity: For a standard 5 mm NMR tube, a sufficient concentration is
required for 13C NMR due to its low natural abundance and lower gyromagnetic ratio.

o Recommended Mass: 10-50 mg of Succinic acid-13C2.

» Select Deuterated Solvent: The choice of solvent depends on the sample’'s solubility and the
experimental goals.

o Agqueous Studies: Use Deuterium Oxide (D20). This is common for metabolic studies to
mimic physiological conditions.

o Organic Studies: Use Dimethyl Sulfoxide-de (DMSO-ds) if solubility in D20 is an issue.
o Dissolution:

o Weigh the desired amount of Succinic acid-13C2 and place it in a small vial.
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o Add 0.6-0.7 mL of the chosen deuterated solvent.

o Gently vortex or sonicate the vial until the sample is fully dissolved.

e Transfer to NMR Tube:

o Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the
liquid height is at least 4.5 cm.

e Add Internal Standard (Optional): For precise chemical shift referencing, an internal standard
can be added.

o For D20: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl
propionate).

o For Organic Solvents: TMS (Tetramethylsilane).
e Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: 1D 13C NMR Data Acquisition

This is a general procedure for acquiring a standard proton-decoupled 1D 13C NMR spectrum.
Specific commands may vary by spectrometer manufacturer (e.g., Bruker, JEOL).

e Instrument Setup:

o Insert the sample into the NMR magnet.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve good homogeneity and resolution.
e Load Standard 13C Experiment:

o Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker
instrument).

e Set Acquisition Parameters:
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o Number of Scans (ns): Start with a minimum of 1024 scans. Increase as needed for better
signal-to-noise, especially for dilute samples.

o Relaxation Delay (d1): Set a delay of 2-5 seconds to allow for full relaxation of the
carboxyl carbons, which have longer T1 relaxation times.

o Spectral Width (sw): Set a spectral width that covers the expected range of carbon signals
(e.g., 0-200 ppm).

o Acquisition Time (aq): Ensure a sufficiently long acquisition time for good resolution.
e Acquire Data: Start the acquisition (e.g., zg command).
» Data Processing:

o Once the acquisition is complete, perform a Fourier Transform (e.qg., ft or efp).

o Apply phase correction to the spectrum.

o Perform baseline correction.

o Reference the spectrum using the solvent peak or the internal standard. For example, the
center of the DMSO-ds septet is at 39.52 ppm.

o Integrate the peaks and pick the peak positions.

Visualizations
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Caption: Experimental workflow for 13C NMR analysis.
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Applications in Metabolic Flux Analysis (MFA)

The primary application of 13C NMR analysis of labeled succinate is in Metabolic Flux Analysis
(MFA). By feeding cells a 13C-labeled substrate, such as [U-13Ce]glucose, the label is
incorporated into downstream metabolites, including succinate in the TCA cycle.

Analyzing the isotopomer distribution and coupling patterns in succinate allows researchers to:

o Trace Metabolic Pathways: Confirm the activity of specific pathways leading to succinate
production.

o Quantify Fluxes: Determine the relative rates of different reactions in the metabolic network.
For instance, the pattern of 13C labeling in succinate can distinguish between its synthesis
through the canonical TCA cycle versus alternative pathways like the glyoxylate shunt or
reductive carboxylation.

« ldentify Bottlenecks: Pinpoint enzymatic steps that limit the production of a target
biochemical.

The detailed information from 13C-13C couplings is particularly powerful, as it reveals which
precursor atoms are incorporated into the product molecule adjacently, providing constraints for
computational flux models.
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Simplified TCA Cycle Labeling
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Caption: Incorporation of 13C from glucose into succinate.
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Caption: Spin-spin coupling in [1,4-13C2]Succinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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